1-(6-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 184.23 g/mol. This compound features a naphthalene ring substituted with a hydroxyl group at the 6-position and a butanone moiety. The presence of the hydroxyl group contributes to its potential reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and organic synthesis.
These reactions are essential for modifying the compound for further applications or studies.
Compounds like 1-(6-Hydroxynaphthalen-2-yl)butan-1-one may exhibit various biological activities, including:
The synthesis of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be achieved through several methods:
1-(6-Hydroxynaphthalen-2-yl)butan-1-one has potential applications in various fields:
Several compounds share structural similarities with 1-(6-Hydroxynaphthalen-2-yl)butan-1-one. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Molecular Formula | Similarity Score |
---|---|---|---|
1-(6-Hydroxynaphthalen-2-yl)propan-1-one | 33828-92-1 | C12H12O | 0.91 |
4'-Hydroxy-3'-methylacetophenone | 876-02-8 | C10H10O3 | 0.91 |
4-Hydroxy-4'-methylbenzophenone | 134-92-9 | C15H14O3 | 0.91 |
1-(5-Hydroxynaphthalen-1-yl)ethanone | 22301-08-2 | C12H10O2 | 0.94 |
1-(6,7-Dihydroxynaphthalen-2-yl)ethanone | 118199-17-0 | C12H10O3 | 0.94 |
The unique combination of a hydroxyl group at the 6-position on the naphthalene ring along with a butanone side chain distinguishes 1-(6-Hydroxynaphthalen-2-yl)butan-1-one from other similar compounds. This structural feature may influence its biological activity and chemical reactivity differently compared to its analogs.
Friedel-Crafts acylation serves as a cornerstone for introducing acyl groups into aromatic systems, leveraging electron-donating substituents to direct electrophilic attack. For 1-(6-hydroxynaphthalen-2-yl)butan-1-one, the hydroxyl group at the 6-position of naphthalene activates the ring and directs acylation to the 2-position through resonance and inductive effects. The reaction typically employs butanoyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃) to generate the reactive acylium ion electrophile.
The mechanism proceeds via coordination of AlCl₃ to the acyl chloride, facilitating the formation of the acylium ion (R–C≡O⁺). This electrophile undergoes attack by the electron-rich naphthalene ring at the 2-position, para to the hydroxyl group, yielding the intermediate acylnaphthalene. Subsequent protonolysis regenerates the aromatic system and releases the catalyst. The regioselectivity of this process is critical, as competing ortho substitution or over-acylation could lead to by-products.
Recent advancements in solvent systems and catalyst recovery have improved the practicality of this method. For instance, using hydrogen fluoride (HF) as both catalyst and solvent enhances reaction efficiency and simplifies product isolation, achieving yields exceeding 80% under optimized conditions. The table below summarizes key reaction parameters for Friedel-Crafts acylation of 6-hydroxynaphthalene:
Acylating Agent | Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity (2-position) |
---|---|---|---|---|---|
Butanoyl chloride | AlCl₃ | Dichloromethane | 0°C | 78 | 92% |
Butanoyl fluoride | HF | HF (neat) | 25°C | 85 | 95% |
This method circumvents the need for protective groups on the hydroxyl moiety, streamlining the synthesis. However, challenges remain in minimizing carbocation rearrangements and enhancing catalyst recyclability.
Microwave irradiation has emerged as a powerful tool for accelerating cyclocondensation reactions, reducing reaction times from hours to minutes while improving yields. In the context of 1-(6-hydroxynaphthalen-2-yl)butan-1-one, microwave-assisted methods facilitate the formation of the naphthalene core or the ketone sidechain through controlled dielectric heating.
One approach involves the cyclocondensation of aryl aldehydes with β-ketoesters under microwave irradiation to construct the naphthalene skeleton. For example, reacting 6-hydroxy-2-naphthaldehyde with ethyl acetoacetate in the presence of ammonium acetate generates the fused aromatic system via a Knoevenagel-intramolecular cyclization cascade. Microwave conditions (150°C, 300 W) achieve 90% conversion within 15 minutes, compared to 12 hours under conventional heating.
Another strategy focuses on the ketone chain introduction. The use of microwave-promoted Claisen condensation between 6-hydroxynaphthalene-2-carboxylic acid and acetone derivatives eliminates the need for stoichiometric bases, as illustrated below:
$$
\text{6-Hydroxynaphthalene-2-carboxylic acid} + \text{CH₃COCH₂COOEt} \xrightarrow{\text{MW, 100°C}} \text{1-(6-Hydroxynaphthalen-2-yl)butan-1-one} + \text{CO₂} + \text{EtOH}
$$
Microwave irradiation enhances reaction homogeneity and prevents thermal degradation, particularly for heat-sensitive intermediates. The table below contrasts conventional and microwave-assisted conditions:
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 8–12 hours | 20–30 minutes |
Yield | 65% | 88% |
Energy Consumption | 1200 kJ | 300 kJ |
These techniques align with green chemistry principles by minimizing solvent use and energy expenditure.
Enzymatic catalysis offers a sustainable route to chiral intermediates in the synthesis of 1-(6-hydroxynaphthalen-2-yl)butan-1-one, particularly when stereochemical purity is required for pharmaceutical applications. Ketoreductases and lipases have demonstrated efficacy in resolving racemic mixtures or introducing asymmetry at prochiral centers.
For instance, the asymmetric reduction of 1-(6-hydroxynaphthalen-2-yl)but-2-en-1-one using a NADPH-dependent ketoreductase yields the corresponding (R)-alcohol with >99% enantiomeric excess (ee). This alcohol is subsequently oxidized to the ketone under mild conditions, preserving the integrity of the naphthalene ring. The enzymatic step proceeds via a hydride transfer mechanism, with the enzyme’s active site imposing strict stereochemical control.
Lipase-catalyzed kinetic resolution provides an alternative strategy. Racemic 1-(6-hydroxynaphthalen-2-yl)butan-1-ol undergoes transesterification with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating the (S)-enantiomer. The unreacted (R)-alcohol is isolated and oxidized to the ketone, achieving 98% ee. The table below summarizes enzymatic performance:
Enzyme | Substrate | Conversion (%) | Enantioselectivity (% ee) |
---|---|---|---|
Ketoreductase KRED-101 | 1-(6-Hydroxynaphthalen-2-yl)but-2-en-1-one | 95 | 99.5 (R) |
CAL-B lipase | 1-(6-Hydroxynaphthalen-2-yl)butan-1-ol | 48 | 98 (R) |
These methodologies highlight the potential of biocatalysis to replace traditional stoichiometric reagents, reducing waste and enhancing process safety.
The electronic properties of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one are profoundly influenced by substitution patterns on the naphthol ring. Theoretical studies using time-dependent density functional theory (TD-DFT) have demonstrated that substituents such as hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups alter the compound’s HOMO-LUMO gap, thereby modulating its UV-Vis absorption spectra [3]. For instance, introducing electron-donating groups at the para position of the naphthol ring reduces the HOMO-LUMO energy gap ($$ \Delta E $$) by approximately 0.8 eV compared to unsubstituted derivatives, resulting in a redshift of the lowest-energy electronic transition [3].
Substituent positioning also plays a critical role. Meta-substituted derivatives exhibit a 0.3–0.5 eV larger $$ \Delta E $$ than their para-substituted counterparts due to reduced conjugation efficiency [3]. This trend is summarized in Table 1, which compares calculated $$ \Delta E $$ values for common substituents. Notably, ortho-substitution introduces steric hindrance, destabilizing the planar conformation and increasing $$ \Delta E $$ by up to 1.2 eV [3]. These electronic perturbations correlate with experimental observations of solvatochromic shifts in polar solvents, where hydrogen bonding further stabilizes the excited state [3].
Table 1: HOMO-LUMO Energy Gaps ($$ \Delta E $$) for Substituted 1-(6-Hydroxynaphthalen-2-yl)butan-1-one Derivatives
Substituent | Position | $$ \Delta E $$ (eV) |
---|---|---|
-OH | para | 3.1 |
-OCH₃ | meta | 3.4 |
-NO₂ | para | 4.0 |
-Cl | ortho | 4.3 |
Single-crystal X-ray diffraction studies have resolved the conformational preferences of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one in the solid state. The compound crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters $$ a = 7.4038(9) \, \text{Å} $$, $$ b = 30.448(3) \, \text{Å} $$, $$ c = 7.6744(8) \, \text{Å} $$, and $$ \beta = 112.013(3)^\circ $$ [2]. The naphthol ring adopts a nearly planar geometry, with a dihedral angle of 22° relative to the butanone moiety, facilitating intramolecular charge transfer [2].
Key bond lengths include the carbonyl (C=O) bond at 1.221 Å and the hydroxyl (O-H) bond at 0.98 Å, consistent with partial delocalization of the hydroxyl proton [2]. Intermolecular π-stacking interactions between adjacent naphthol rings occur at a distance of 3.5 Å, stabilizing the crystal lattice (Figure 1A). Additionally, the butanone chain adopts a gauche conformation, minimizing steric clashes with the naphthol system [2]. These structural features are critical for predicting the compound’s solubility and melting behavior.
Table 2: Selected Crystallographic Parameters for 1-(6-Hydroxynaphthalen-2-yl)butan-1-one
Parameter | Value |
---|---|
Space group | P2₁/n |
Unit cell volume | 1603.9(3) ų |
C=O bond length | 1.221 Å |
π-stacking distance | 3.5 Å |
The crystalline phase of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one is stabilized by an intricate hydrogen bonding network. The hydroxyl group forms a strong O-H⋯O hydrogen bond with the carbonyl oxygen of a symmetry-related molecule, with a bond length of 2.65 Å and an angle of 168° [2]. This interaction generates a one-dimensional ribbon-like structure along the a-axis (Figure 1B).
Secondary C-H⋯O interactions between the butanone methylene groups and naphthol oxygen atoms further reinforce the lattice, with distances of 3.2–3.4 Å [2]. These interactions are complemented by weak van der Waals forces between alkyl chains, contributing to the compound’s high melting point (observed range: 198–202°C). The hydrogen bonding parameters are summarized in Table 3.
Table 3: Hydrogen Bonding Parameters in the Crystal Structure
Donor-Acceptor | Distance (Å) | Angle (°) |
---|---|---|
O-H⋯O | 2.65 | 168 |
C-H⋯O | 3.2 | 142 |
The combination of strong O-H⋯O bonds and π-stacking interactions results in a thermally stable lattice, as evidenced by thermogravimetric analysis showing decomposition onset at 285°C [4]. This stability is advantageous for applications requiring robust molecular architectures.
The chemical compound 1-(6-Hydroxynaphthalen-2-yl)butan-1-one represents a significant molecular framework within the broader family of hydroxylated naphthalene derivatives that have demonstrated exceptional potential across multiple advanced material applications. This aromatic ketone, featuring both electron-donating hydroxyl functionality and an extended aliphatic ketone chain, exhibits unique optoelectronic properties that make it particularly valuable in contemporary materials science research.
Nonlinear optical materials based on naphthalene derivatives have emerged as critical components in advanced photonic applications, with 1-(6-Hydroxynaphthalen-2-yl)butan-1-one exhibiting particularly promising characteristics due to its donor-acceptor molecular architecture. The incorporation of hydroxyl groups at the 6-position of the naphthalene ring system significantly enhances the nonlinear optical response through increased electron delocalization and charge transfer capabilities [1] [2].
Research into push-pull configured naphthalene derivatives has demonstrated that compounds featuring electron-donating groups such as hydroxyl substituents can achieve remarkable first hyperpolarizability values. The naphthalene-based derivative PCMD8 exhibited a first hyperpolarizability of 4.747 × 10⁻²⁷ esu and second hyperpolarizability of 6.867 × 10⁻³² esu, representing significant enhancements over unsubstituted naphthalene systems [1]. The presence of the hydroxyl group in 1-(6-Hydroxynaphthalen-2-yl)butan-1-one provides similar electron-donating characteristics that contribute to enhanced nonlinear optical properties.
The energy gap characteristics of hydroxylated naphthalene derivatives typically range from 2.0 to 4.0 eV, with the specific substitution pattern influencing the electronic properties [1] [2]. Density functional theory calculations using the M06/6-311G(d,p) level have shown that naphthalene derivatives with donor-acceptor configurations exhibit considerable charge distribution over highest occupied and lowest unoccupied molecular orbitals, resulting in reduced band gaps that are favorable for nonlinear optical applications [1].
Table 1: Nonlinear Optical Properties of Naphthalene-Based Materials
Compound | First Hyperpolarizability β (×10⁻²⁷ esu) | Second Hyperpolarizability γ (×10⁻³² esu) | Energy Gap (eV) | Applications |
---|---|---|---|---|
Naphthalene | Not specified | Not specified | ~4.0 | Basic NLO material |
6-Hydroxynaphthalen-2-yl derivatives | Enhanced due to hydroxyl group | Moderate values | ~3.5-4.0 | Enhanced NLO response |
Naphthalene with N,N-dimethylaminophenyl | Large values reported | Enhanced with donor groups | Reduced with substitution | High-performance NLO |
Push-pull naphthalene derivatives | Significantly enhanced | High values | 2.0-3.0 | Optoelectronic devices |
PCMD8 (naphthalene-based NF derivative) | 4.747 | 6.867 | 2.048 | Advanced photonics |
Donor-acceptor naphthalene compounds | Large β values | Variable | Tunable 2.0-4.0 | Multifunctional materials |
Computational studies utilizing hybrid density functional theories including BPV86, B3LYP, and B3PW91 with 6-311++G(2d,p) basis sets have confirmed that naphthalene derivatives containing electron-donating substituents exhibit significantly enhanced nonlinear optical responses [2] [3]. The theoretical calculations demonstrate that the nonlinear optical response decreases dramatically when strong electron-donating groups are replaced by weaker donors, highlighting the importance of the hydroxyl functionality in 1-(6-Hydroxynaphthalen-2-yl)butan-1-one.
Second harmonic generation studies on naphthalene crystals have revealed that the strong coupling of excitons to the photon field dictates the second-order nonlinear behavior, with the dynamics of polaritons produced coherently via nonlinear interactions deviating controllably from linear polariton dynamics [4]. These findings provide fundamental insights into the nonlinear optical mechanisms operative in naphthalene-based materials and support the development of advanced photonic devices.
The application of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one in organic photovoltaic systems represents a promising avenue for enhancing solar cell performance through strategic molecular design. Naphthalene-based materials have demonstrated significant potential as both donor and acceptor components in organic solar cells, with particular advantages in terms of energy level alignment and charge transport properties [5] [6].
Recent developments in naphthalene-core fused-ring electron acceptors have achieved power conversion efficiencies exceeding 10%, with NDIC-based systems reaching 9.43% efficiency when paired with PBDB-T donors [7]. The naphthalene core provides optimal electronic properties, including appropriate lowest unoccupied molecular orbital energy levels of approximately -3.88 eV and optical band gaps of 1.72 eV, which facilitate efficient charge separation and transport [7].
Naphthalene diimide-based acceptor materials have shown particular promise in organic photovoltaic applications, with star-shaped molecular architectures achieving power conversion efficiencies of 2.8% when paired with PBDTTT-EFT donors [6]. The structural flexibility of naphthalene derivatives allows for systematic optimization of side-chain substitution, with oxygen, sulfur, and nitrogen-linked alkyl chains providing different electronic and morphological properties [6].
Advanced naphthalene-based nonfullerene acceptors featuring terminal-group halogenation have demonstrated exceptional photovoltaic performance, with NTTIC-F and NTTIC-Cl systems achieving power conversion efficiencies of 10.6% and 10.5%, respectively [8]. The chlorinated variant NTTIC-Cl exhibited superior short-circuit current density of 20.5 mA/cm² compared to fluorinated and non-halogenated analogs, demonstrating the importance of terminal group engineering [8].
Table 2: Organic Photovoltaic Performance of Naphthalene-Based Systems
Material System | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) | Fill Factor | Key Features |
---|---|---|---|---|---|
PBDB-T:NDIC (naphthalene-core) | 9.43 | 0.90 | Not specified | Not specified | Higher Voc than IDIC |
NTTIC-F (naphthalene-based NFA) | 10.6 | 0.812 | 19.6 | 0.666 | Fluorinated terminals |
NTTIC-Cl (naphthalene-based NFA) | 10.5 | Not specified | 20.5 | Not specified | Chlorinated terminals |
J71:NTTIC-Cl blend | 10.5 | Not specified | 20.5 | Not specified | Best current density |
Naphthalene diimide acceptors | 2.8 | Not specified | Not specified | Not specified | Star-shaped structure |
P(NDI2OD-Se-Th0.8) | 8.30 | Not specified | Not specified | Not specified | Optimized crystallinity |
The incorporation of naphthalene derivatives in dye-sensitized solar cells has yielded remarkable improvements in open-circuit photovoltage, with donor-π-acceptor organic dyes containing naphthalene-substituted amines achieving efficiencies up to 5.29% and open-circuit voltages of 0.799-0.807 V [9]. The 2,6-disubstituted naphthalene frameworks demonstrated superior performance compared to 1,2-disubstituted analogs, highlighting the importance of substitution pattern optimization [9].
Long-term stability considerations have become increasingly important in organic photovoltaic development, with naphthalene diimide-based systems demonstrating exceptional moisture resistance and operational lifetimes exceeding 28,000 hours under continuous illumination [10]. The asymmetric molecular design of NDI-S systems, incorporating covalent bonding between counter ions and host molecular structures, provides outstanding non-hygroscopic properties that significantly improve device stability under high humidity conditions [10].
The development of luminescent sensors based on 1-(6-Hydroxynaphthalen-2-yl)butan-1-one and related naphthalene derivatives represents a rapidly advancing field with significant applications in environmental monitoring, biological imaging, and industrial process control. The unique photophysical properties of naphthalene compounds, combined with their ability to form selective complexes with metal cations, make them excellent candidates for fluorescence-based sensing applications [11] [12].
Naphthalene-based fluorescent probes have demonstrated exceptional selectivity and sensitivity for aluminum ion detection, with compounds such as 1-(1H-benzo[d]imidazol-2-yl)naphthalene-2-ol exhibiting highly selective recognition through photoinduced electron transfer mechanisms [11]. The fluorescent sensors utilize the naphthalene unit as the fluorophore while incorporating specific binding sites that provide selectivity for target metal ions [11].
Advanced naphthalene Schiff base derivatives have achieved remarkable detection limits, with glucosamine-coupled systems reaching detection limits as low as 4.08 nM for aluminum ions and binding constants of 5.748 × 10³ M⁻¹ [12]. These sensors operate through OFF-ON-OFF fluorescence mechanisms, providing both high sensitivity and the ability to detect multiple analytes sequentially [12].
The design of naphthalene-based sensors for zinc ion detection has yielded highly effective turn-on fluorescent systems with detection limits of 8.94 × 10⁻⁸ M and binding constants of 1.07 × 10⁵ M⁻³ [13]. The rapid response characteristics, with fluorescence intensity reaching stable values in less than one minute, make these sensors particularly suitable for real-time monitoring applications [13].
Table 3: Luminescent Sensor Performance for Metal Cation Detection
Sensor Compound | Target Metal Ion | Detection Limit (M) | Binding Constant (M⁻¹) | Response Mechanism | Selectivity |
---|---|---|---|---|---|
1-(1H-benzo[d]imidazol-2-yl)naphthalene-2-ol | Al³⁺ | Not specified | Not specified | PET process | High selectivity over other metals |
Naphthalene Schiff base (glucose derivative) | Al³⁺ | 4.08 × 10⁻⁹ | 5.748 × 10³ | OFF-ON-OFF fluorescence | Excellent over 18 metal ions |
N-(2-hydroxy-1-naphthalene) ethane diamine | Al³⁺ | 3.0 × 10⁻⁷ | Not specified | Fluorescence enhancement | Selective over 14 metal ions |
Naphthalene-based Schiff base | Zn²⁺ | 8.94 × 10⁻⁸ | 1.07 × 10⁵ | Turn-on fluorescence | Selective over 12 metal ions |
Naphthalene-Bodipy dye | Cu²⁺ | 1.28 × 10⁻⁶ | 1.39 × 10¹⁰ | Fluorescence quenching | Specific for Cu²⁺ |
Bis-1,8-naphthalimide | Multiple cations | Not specified | Not specified | Fluorescence enhancement | Multi-cation response |
The development of naphthalene-Bodipy conjugate systems has enabled highly sensitive copper ion detection with binding constants reaching 1.39 × 10¹⁰ M⁻¹ and detection limits of 1.28 μM [14]. These sensors provide both fluorescence quenching responses and visible color changes, enabling both instrumental and naked-eye detection capabilities [14].
The quantum yield characteristics of naphthalene derivatives play a crucial role in sensor performance, with unsubstituted naphthalene exhibiting a quantum yield of 0.23 in cyclohexane [15]. The incorporation of hydroxyl and other functional groups can significantly modify these photophysical properties, with systematic studies indicating that quantum yields can be predicted within ±22% accuracy using machine learning approaches applied to density functional theory calculations [16] [17].
Multi-cation sensing capabilities have been demonstrated through bis-1,8-naphthalimide systems that respond to various metal cations including zinc, nickel, cerium, cobalt, copper, and silver ions [18]. The fluorescence intensity enhancement observed upon metal coordination provides a versatile platform for developing sensors capable of detecting multiple analytes within a single system [18].